- Cobalt-catalyzed versus uncatalyzed intramolecular Diels-Alder cycloadditions, Tetrahedron Letters, 2018, 59(2), 103-107

Cas no 95124-07-5 (Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester)

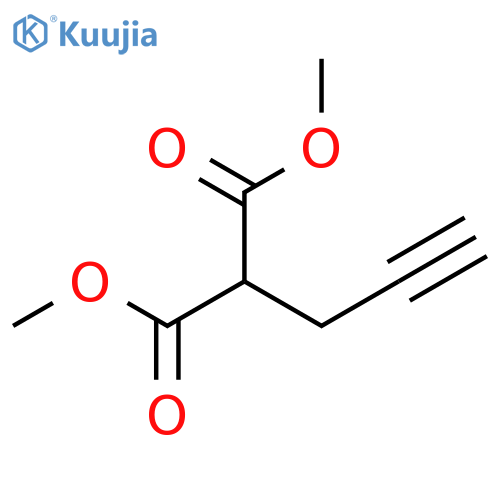

95124-07-5 structure

Produktname:Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester

- dimethyl 2-(prop-2-ynyl)malonate

- dimethyl 2-prop-2-ynylpropanedioate

- Dimethyl propargylmalonate

- 1,3-Dimethyl 2-(2-propyn-1-yl)propanedioate (ACI)

- Propanedioic acid, 2-propynyl-, dimethyl ester (9CI)

- Dimethyl 2-(2-propyn-1-yl)malonate

- Dimethyl 2-(2-propynyl)malonate

- Dimethyl 2-propargylmalonate

- Dimethyl 2-propynylpropanedioate

- SCHEMBL3476921

- SB40191

- PWQAXFWWMXTVFT-UHFFFAOYSA-N

- 1,3-dimethyl 2-(prop-2-yn-1-yl)propanedioate

- Dimethyl propargymalonate

- CS-0187377

- DB-342606

- MFCD00077856

- Dimethylpropargylmalonate

- Dimethyl propargylmalonate, >=95.0% (GC)

- VDA12407

- Dimethyl 2-(Prop-2-yn-1-yl)malonate

- EN300-4290251

- DTXSID30404971

- SY122075

- AKOS037649422

- DIMETHYL2-(PROP-2-YN-1-YL)MALONATE

- 95124-07-5

- Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-dimethyl ester

- BS-18274

-

- MDL: MFCD00077856

- Inchi: 1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3

- InChI-Schlüssel: PWQAXFWWMXTVFT-UHFFFAOYSA-N

- Lächelt: O=C(C(CC#C)C(OC)=O)OC

Berechnete Eigenschaften

- Genaue Masse: 170.05790880g/mol

- Monoisotopenmasse: 170.05790880g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 5

- Komplexität: 207

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 52.6Ų

- XLogP3: 0.7

Experimentelle Eigenschaften

- Dichte: 1.119 g/mL at 20 °C(lit.)

- Siedepunkt: 93-95 °C/7 mmHg(lit.)

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: n20/D 1.444

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: 23-24/25

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB536021-25g |

Dimethyl propargylmalonate, 95%; . |

95124-07-5 | 95% | 25g |

€220.50 | 2025-02-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04296-10ml |

Dimethylpropargylmalonate |

95124-07-5 | ≥95.0% (GC) | 10ml |

¥2348.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D966784-25g |

Dimethyl propargylmalonate |

95124-07-5 | 95% | 25g |

$750 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04296-50ml |

Dimethylpropargylmalonate |

95124-07-5 | ≥95.0% (GC) | 50ml |

¥8458.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1189458-25g |

Dimethyl 2-(Prop-2-yn-1-yl)malonate |

95124-07-5 | 97% | 25g |

$115 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258047-5g |

Dimethyl propargylmalonate |

95124-07-5 | 98% | 5g |

¥129.00 | 2024-04-24 | |

| abcr | AB536021-100 g |

Dimethyl propargylmalonate, 95%; . |

95124-07-5 | 95% | 100g |

€688.30 | 2023-04-14 | |

| Enamine | EN300-4290251-1.0g |

1,3-dimethyl 2-(prop-2-yn-1-yl)propanedioate |

95124-07-5 | 95% | 1g |

$0.0 | 2023-05-26 | |

| Ambeed | A722400-5g |

Dimethyl propargylmalonate |

95124-07-5 | 97% | 5g |

$24.0 | 2024-04-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 81840-10ML |

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester |

95124-07-5 | 10ml |

¥2221.12 | 2023-11-19 |

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; rt; overnight, reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, 23 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Iron-Catalyzed [2+2+2] Annulation of Aliphatic Bridged 1,n-Enynes with Aldehydes for the Synthesis of Fused Pyrans, European Journal of Organic Chemistry, 2020, 2020(28), 4425-4428

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Rhodium-Catalyzed [5+2] Cycloaddition of 3-Acyloxy-1,4-enyne with Alkene or Allene, Advanced Synthesis & Catalysis, 2016, 358(12), 2007-2011

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; rt → reflux; 30 min, reflux; overnight, reflux

Referenz

- Silver oxide(I) promoted Conia-ene/radical cyclization for a straightforward access to furan derivatives, Chemical Communications (Cambridge, 2022, 58(9), 1374-1377

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

Referenz

- Synthesis of Oxygen and Nitrogen Heterocycles via Stabilized Carbocations and Ring-Closing Metathesis, 2002, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0.5 h, 0 °C

1.2 Solvents: Toluene ; 0 °C; rt

1.3 Solvents: Water ; rt

1.2 Solvents: Toluene ; 0 °C; rt

1.3 Solvents: Water ; rt

Referenz

- Complementary Reactivity of 1,6-Enynes with All-Metal Aromatic Trinuclear Complexes and Carboxylic Acids, Synthesis, 2019, 51(5), 1216-1224

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Referenz

- Ti-Catalyzed Straightforward Synthesis of Exocyclic Allenes, Chemistry - A European Journal, 2014, 20(3), 801-810

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux

1.2 Solvents: Toluene ; 30 min, reflux; overnight, reflux

1.2 Solvents: Toluene ; 30 min, reflux; overnight, reflux

Referenz

- Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations, Organic Letters, 2013, 15(3), 582-585

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium Solvents: Methanol

1.2 -

1.2 -

Referenz

- Unexpected Remarkable Stability of Primary Ozonides Derived from Alkenylstannanes. One-Pot Synthesis of 1,2-Diols from Alkynes, Organic Letters, 2002, 4(3), 383-386

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt

1.2 -

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Pd-Catalyzed Borylsilylative Cyclization of 1,6-Allenynes, Organic Letters, 2022, 24(38), 7021-7025

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; 2 d, rt

Referenz

- Iron(ii)-catalysed [2+2+2] cycloaddition for pyridine ring construction, Chemical Communications (Cambridge, 2014, 50(5), 593-595

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux

1.2 Solvents: Toluene ; reflux; overnight, reflux; reflux → rt

1.2 Solvents: Toluene ; reflux; overnight, reflux; reflux → rt

Referenz

- Copper-Mediated Nucleophilic Addition/Cascade Cyclization of Aryl Diynes, Organic Letters, 2017, 19(4), 802-805

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt

Referenz

- Transition Metal-Free, Visible Light-Mediated Radical Cyclization of Malonyl Radicals onto 5-Ring Heteroaromatics, Advanced Synthesis & Catalysis, 2022, 364(10), 1724-1731

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 24 h, rt

Referenz

- Two Divergent Enyne Cycloisomerization Routes Mediated by Monoallenylidene Pd(II) Catalysts, Organic Letters, 2022, 24(44), 8153-8157

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Oxygenated Cyclopentenones via the Pauson-Khand Reaction of Silyl Enol Ether Substrates, Organic Letters, 2022, 24(14), 2750-2755

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium ethoxide ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 50 min, rt; rt → 0 °C

1.2 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt

Referenz

- Indium(III)-catalyzed intramolecular addition of silyl enolates to alkynes, Tetrahedron Letters, 2019, 60(26), 1732-1735

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Lewis Acid-Catalyzed Intramolecular [3+2] Cross-Cycloaddition of Aziridine 2,2-Diesters with Conjugated Dienes for Construction of Aza-[n.2.1] Skeletons, Chemistry - A European Journal, 2017, 23(71), 17862-17866

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; rt; 3 d, rt

Referenz

- Au-Cavitand Catalyzed Alkyne-Acid Cyclizations, European Journal of Organic Chemistry, 2019, 2019(33), 5678-5684

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, 23 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- The synthesis of α-azidoesters and geminal triazides, Angewandte Chemie, 2014, 53(30), 7913-7917

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 50 min, rt; rt → 0 °C

1.2 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt

1.2 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt

Referenz

- Cyclization of alk-5-ynyl ketones promoted by Tf2NH and In(OTf)3: selective synthesis of 5- and 7-membered carbocycles, Tetrahedron Letters, 2016, 57(46), 5065-5069

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Raw materials

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Preparation Products

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Verwandte Literatur

-

Azim Ziyaei Halimehjani,Irishi N. N. Namboothiri,Seyyed Emad Hooshmand RSC Adv. 2014 4 31261

-

Alessandra Quarta,Manuel Amorín,María José Aldegunde,Laura Blasi,Andrea Ragusa,Simone Nitti,Giammarino Pugliese,Giuseppe Gigli,Juan R. Granja,Teresa Pellegrino Nanoscale 2019 11 23482

-

Javier Santamaría,Enrique Aguilar Org. Chem. Front. 2016 3 1561

-

Zengsheng Yin,Yun He,Pauline Chiu Chem. Soc. Rev. 2018 47 8881

-

Suleman M. Inamdar,Valmik S. Shinde,Nitin T. Patil Org. Biomol. Chem. 2015 13 8116

95124-07-5 (Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester) Verwandte Produkte

- 2917-78-4(Dimethyl Isopropylmalonate)

- 5464-22-2(Ethane-1,1,2,2-tetracarboxylic Acid Tetramethyl Ester)

- 117500-15-9(Diethyl 2-(but-3-yn-1-yl)malonate)

- 40967-67-7(2-Methoxycarbonyl-succinic acid dimethyl ester)

- 26717-67-9(Dimethyl 2-Ethylmalonate)

- 51122-91-9(Dimethyl 2-isopropylmalonate)

- 17920-23-9(Diethyl 2-(prop-2-yn-1-yl)malonate)

- 63104-44-9(2,2-Di-(prop-2-ynyl)-malonic acid dimethyl ester)

- 899736-71-1(5-amino-1-(4-bromophenyl)methyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2228282-11-7(2-(2-amino-1,3-thiazol-4-yl)benzene-1,3,5-triol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95124-07-5)Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester

Reinheit:99%/99%

Menge:100g/500g

Preis ($):330.0/1372.0